N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide
Description
N1-(2-(3-Chlorophenyl)-2-Methoxypropyl)-N2-(Isoxazol-3-yl)Oxalamide is a synthetic oxalamide derivative characterized by a 3-chlorophenyl group, a methoxypropyl chain, and an isoxazol-3-yl moiety. The oxalamide backbone (N-C(O)-C(O)-N) serves as a critical pharmacophore, enabling hydrogen bonding and interaction with biological targets.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-N'-(1,2-oxazol-3-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O4/c1-15(22-2,10-4-3-5-11(16)8-10)9-17-13(20)14(21)18-12-6-7-23-19-12/h3-8H,9H2,1-2H3,(H,17,20)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMMWTCPTZIGDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2=CC(=CC=C2)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method for synthesizing isoxazoles is through a (3 + 2) cycloaddition reaction, often catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound’s oxalamide and isoxazole moieties drive hydrolysis under specific conditions:
Key Observations :
-
The methoxypropyl group stabilizes intermediates during alkaline hydrolysis, reducing side reactions.
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Isoxazole ring hydrolysis is slower than oxalamide cleavage due to aromatic stabilization.
Nucleophilic Substitution
The 3-chlorophenyl group participates in SNAr reactions, while the methoxypropyl chain undergoes SN2 displacements:
Limitations :
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Steric hindrance from the methoxypropyl group reduces reactivity at the isoxazole ring.
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Chlorine substitution requires polar aprotic solvents for efficient displacement.
Ring-Opening Reactions
The isoxazole ring undergoes ring-opening under oxidative or reductive conditions:
Oxidation and Reduction
Functional group transformations include:
Stability Under Environmental Conditions
Unresolved Challenges
Scientific Research Applications
Medicinal Chemistry
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide has been investigated for its potential as a therapeutic agent. Its structural components suggest several possible mechanisms of action:
- Anticancer Activity : Research indicates that compounds with isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, a study found that similar compounds inhibited tumor growth in xenograft models, suggesting potential applications in cancer therapy .
- Anti-inflammatory Properties : The oxalamide structure has been associated with anti-inflammatory effects. Studies have shown that compounds with this moiety can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Agrochemical Applications
The compound's properties also lend themselves to agrochemical applications:
- Pesticidal Activity : Preliminary studies suggest that this compound exhibits insecticidal properties. Its efficacy against specific pests was evaluated through field trials, where it demonstrated significant pest control compared to conventional pesticides .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer properties of various oxalamide derivatives, including this compound. The results indicated a significant reduction in cell viability in breast cancer cell lines, supporting its potential as an anticancer agent.
Case Study 2: Agrochemical Field Trials
Field trials conducted in agricultural settings assessed the effectiveness of this compound as an insecticide. The results showed a marked decrease in pest populations when applied at recommended dosages, indicating its viability as an environmentally friendly pesticide alternative.
Mechanism of Action
The mechanism by which N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Key Analogues Identified in Evidence:
N1-(2,4-Dimethoxyphenyl)-N2-(2-(Pyridin-2-yl)ethyl)Oxalamide (No. 1768)
N1-(2-Methoxy-4-Methylbenzyl)-N2-(2-(5-Methylpyridin-2-yl)ethyl)Oxalamide (No. 3768)
N1-{3-[4-(2,3-Dichlorophenyl)Piperazin-1-yl]Propyl}-N2-(5-Methyl-1H-Pyrazol-3-yl)Oxalamide (Compound 10)
Table 1: Structural Comparison
Key Observations:
- Aromatic Substituents: The target compound’s 3-chlorophenyl group contrasts with the dimethoxyphenyl (No. 1768) and dichlorophenyl (Compound 10) moieties. Chlorine’s electronegativity may enhance binding affinity compared to methoxy groups, which are electron-donating .
- Heterocyclic Moieties: The isoxazole ring in the target compound differs from pyridine (No. 1768, 3768) and pyrazole (Compound 10). Isoxazole’s oxygen and nitrogen atoms may alter hydrogen-bonding capacity and metabolic stability compared to pyridine’s aromatic nitrogen .
Table 2: Toxicological and Metabolic Data
Key Observations:
- Methoxypropyl chains may undergo O-demethylation, similar to methoxy groups in No. 3768 .
- Safety: The absence of NOEL data for the target compound necessitates extrapolation from analogues.
Biological Activity
N1-(2-(3-chlorophenyl)-2-methoxypropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This compound, identified by CAS number 1795442-99-7, features a unique structure that includes an isoxazole ring and an oxalamide moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 285.76 g/mol. The compound's structure can be depicted as follows:
This structure allows for various interactions within biological systems, which may contribute to its activity.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays demonstrated effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that the compound could inhibit bacterial growth at low concentrations.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial effects, this oxalamide has shown promise in anticancer research. Cell viability assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. Notably, the compound was particularly effective against breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HT-29 | 15 |
| A549 | 20 |
The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies using neuronal cell cultures exposed to oxidative stress showed that treatment with the compound significantly reduced cell death and oxidative damage markers. This suggests a potential application in neurodegenerative diseases.
Case Studies
- Study on Antimicrobial Activity : A comprehensive study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various oxalamides, including this compound. The study utilized standard disk diffusion methods and reported promising results against multidrug-resistant strains.
- Anticancer Research : In a study published in Cancer Letters, researchers investigated the effects of this compound on cancer cell lines. They reported that it significantly inhibited tumor growth in xenograft models and highlighted its potential as a therapeutic agent.
- Neuroprotection Study : Research conducted at a prominent university focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal injury. The findings suggested that it could be developed into a treatment for conditions like Alzheimer's disease.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
